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Abstract

Quipazine, a substituted piperazine and quinoline, is a honselective serotonin (5-HT) receptor
agonist that has been a subject of scientific research for its diverse pharmacological activities.
[1][2] This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and pharmacological profile of quipazine. Detailed experimental
protocols for key assays are outlined, and signaling pathways are visualized to facilitate a
deeper understanding of its mechanism of action. All quantitative data are presented in
structured tables for ease of reference and comparison.

Chemical Structure and Identification

Quipazine, with the IUPAC name 2-(piperazin-1-yl)quinoline, is a member of the arylpiperazine
family.[1][2] Its structure features a quinoline ring system linked to a piperazine moiety at the 2-
position.[1] This unique arrangement confers its characteristic serotonergic activity.
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Identifier Value

IUPAC Name 2-(piperazin-1-yl)quinoline[1]

CAS Number 4774-24-7[3]

Molecular Formula Ci3H1sN3[1]

Molecular Weight 213.28 g/mol [1][4]

Canonical SMILES C1CN(CCN1)C2=NC3=CC=CC=C3C=C2[1]

INChl=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-

InChl 13(15-12)16-9-7-14-8-10-16/h1-6,14H,7-
10H2[1]
InChiKey XRXDAJYKGWNHTQ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of quipazine are crucial for its absorption, distribution,
metabolism, and excretion (ADME) profile.

Property Value
Melting Point 81-83 °C[3]
XLogP3 1.5[1]
Topological Polar Surface Area 28.16 A?[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 1[5]

Pharmacological Properties

Quipazine is characterized as a non-selective serotonin receptor agonist, with notable activity
at various 5-HT receptor subtypes.[1] Its pharmacological effects are complex, stemming from
its interactions with multiple targets.
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Receptor Binding Affinities (Ki)

The following table summarizes the binding affinities of quipazine for various human serotonin
receptors. Lower Ki values indicate higher binding affinity.

Receptor Ki (nM)

5-HT1a Data not available
5-HT1e Data not available
5-HT2a 5.8

5-HT=2C 1.3

5-HTs Data not available
5-HTe 8.9

5-HT~ 28

Data sourced from publicly available databases and may vary between studies.

Functional Activity (ECso/ICso)

Quipazine exhibits agonist activity at several 5-HT receptors, initiating downstream signaling

cascades.
Receptor Functional Assay Potency (ECsolICso in nM)
5-HT2a Calcium Mobilization 2.9
5-HT2C IP1 Accumulation 1.1

Data sourced from publicly available databases and may vary between studies.

Signaling Pathways

The interaction of quipazine with 5-HT2a and 5-HT2C receptors, which are Gg/11-coupled,
leads to the activation of phospholipase C (PLC). This enzyme then hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IPs) and diacylglycerol
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(DAG). IPs stimulates the release of intracellular calcium, while DAG activates protein kinase C
(PKC), leading to various cellular responses.

activates Gg/11 activates hydrolyzes ~<  Cellular Response

Protein Kinase C
(PKC) Activation

5-HT2A/2C Receptor

Click to download full resolution via product page

Caption: Quipazine-induced 5-HT2A/2C receptor signaling cascade.

Experimental Protocols
Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity (Ki) of
quipazine for a target receptor, for example, the 5-HTza receptor.
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Preparation
Prepare cell membranes Prepare radioligand solution Prepare serial dilutions
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!
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!
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!

Calculate Ki value using the
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Caption: Workflow for a radioligand binding assay.
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Methodology:

Membrane Preparation: Cell membranes expressing the human 5-HTza receptor are
prepared from cultured cells.

Reaction Mixture: In a 96-well plate, add the following in order: assay buffer, a serial dilution
of quipazine or vehicle, the radioligand (e.g., [3H]ketanserin), and the cell membrane
preparation.

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes)
to allow binding to reach equilibrium.

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a
cell harvester. This separates the membrane-bound radioligand from the unbound
radioligand.

Washing: The filters are washed multiple times with ice-cold wash buffer to reduce non-
specific binding.

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The
radioactivity retained on the filters is then measured using a scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the ICso
value (the concentration of quipazine that inhibits 50% of the specific binding of the
radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = 1Cso / (1
+ [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol describes a method to measure the functional agonist activity of quipazine at Gg-
coupled receptors like 5-HTz2a by detecting changes in intracellular calcium levels.

Methodology:

e Cell Culture and Dye Loading: Cells stably expressing the 5-HTza receptor are plated in a 96-
well plate. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye
(e.g., Fluo-4 AM).
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o Compound Addition: A serial dilution of quipazine is added to the wells.

o Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader
(e.g., FLIPR or FlexStation). The instrument records the fluorescence intensity over time,
before and after the addition of the compound.

» Data Analysis: The increase in fluorescence, which corresponds to the increase in
intracellular calcium concentration, is measured. The ECso value (the concentration of
quipazine that produces 50% of the maximal response) is determined by fitting the
concentration-response data to a sigmoidal dose-response curve.

Conclusion

Quipazine serves as a valuable pharmacological tool for investigating the serotonin system. Its
distinct chemical structure and broad-spectrum activity at 5-HT receptors have contributed to a
better understanding of serotonergic neurotransmission. This guide provides a foundational
understanding of its chemical and pharmacological properties, supported by detailed
methodologies and visual representations of its mechanism of action, to aid researchers in their
exploration of this multifaceted compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1207379#chemical-structure-and-properties-of-
quipazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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